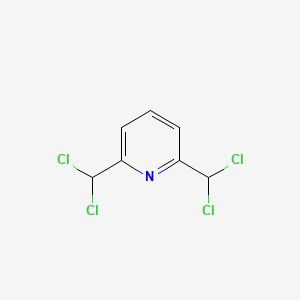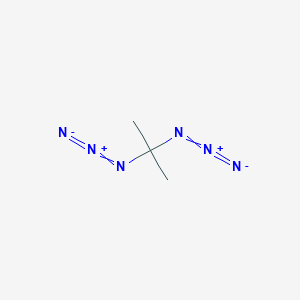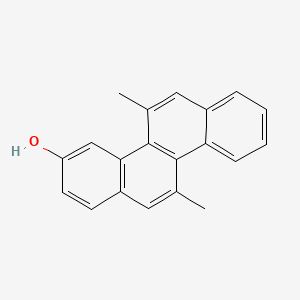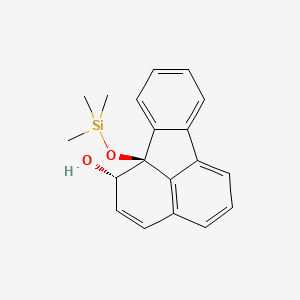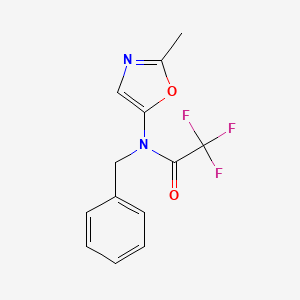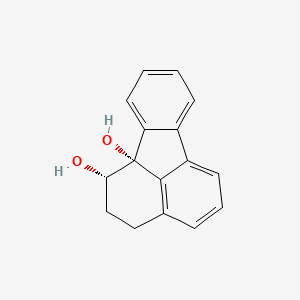![molecular formula C10H19N B14410683 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-47-4](/img/structure/B14410683.png)
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a cyclopenta[b]pyrrole ring structure with three methyl groups attached at positions 1, 6, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch pyrrole synthesis is a well-known method that involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . This method can be adapted to synthesize this compound by selecting suitable starting materials and optimizing the reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes, such as metal-catalyzed cyclization reactions, can enhance the yield and purity of the compound. Additionally, continuous flow synthesis and other modern techniques may be employed to streamline the production process and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its unique structural features and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as 1,5,6-trimethyl-octahydrocyclopenta[b]pyrrole While both compounds share a similar core structure, the position and number of methyl groups differ, leading to variations in their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
87390-47-4 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,6,6-trimethyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-10(2)6-4-8-5-7-11(3)9(8)10/h8-9H,4-7H2,1-3H3 |
Clave InChI |
GACUDEJEOBANHT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2C1N(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



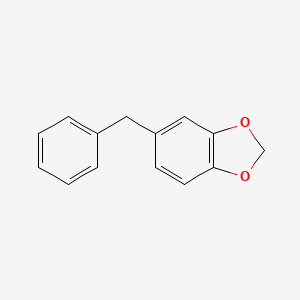
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
